1-Bromo-2-chloro-3-methylbenzene

描述

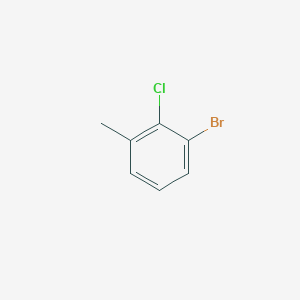

1-Bromo-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C7H6BrCl It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by bromine, chlorine, and a methyl group, respectively

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-methylbenzene can be synthesized through several methods:

-

Halogenation of 3-methylbenzene (m-xylene)

Step 1: Chlorination of 3-methylbenzene to form 1-chloro-3-methylbenzene.

Step 2: Bromination of 1-chloro-3-methylbenzene to form this compound.

-

Direct halogenation of 3-methylbenzene

Reagents: A mixture of bromine and chlorine gases.

Conditions: Elevated temperature, in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound typically involves the halogenation of 3-methylbenzene using a controlled mixture of bromine and chlorine gases. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

1-Bromo-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution

Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Conditions: Typically carried out in polar solvents like ethanol or water, at elevated temperatures.

Products: Substituted benzene derivatives, where the bromine or chlorine atoms are replaced by the nucleophile.

-

Electrophilic Substitution

Reagents: Electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or acyl cations (RCO+).

Conditions: Carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Products: Substituted benzene derivatives, where the electrophile is introduced at the ortho or para positions relative to the methyl group.

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Carried out in acidic or basic media, at elevated temperatures.

Products: Oxidized derivatives, such as carboxylic acids or ketones.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-chloro-3-methylphenol, while electrophilic substitution with nitronium ions can yield 1-bromo-2-chloro-3-methyl-4-nitrobenzene.

科学研究应用

Synthesis of Organic Compounds

1-Bromo-2-chloro-3-methylbenzene is primarily utilized in the synthesis of various organic compounds. It serves as an important precursor in the production of:

- Benzoquinones : These compounds are significant in organic chemistry due to their applications in dyes, pharmaceuticals, and as intermediates in chemical synthesis. The bromine and chlorine substituents on the benzene ring facilitate electrophilic substitution reactions that lead to the formation of benzoquinones .

- Benzaldehydes : Another important application is in the synthesis of benzaldehydes, which are widely used as flavoring agents and in the manufacture of perfumes and other aromatic compounds .

Preparation of Grignard Reagents

Grignard reagents are organomagnesium compounds that are highly reactive and essential for forming carbon-carbon bonds in organic synthesis. This compound can be converted into a Grignard reagent through reaction with magnesium, allowing for further reactions with various electrophiles to form larger organic molecules .

Pharmaceutical Applications

The compound's derivatives have potential applications in pharmaceuticals. For instance, modifications to the bromo and chloro substituents can lead to new compounds with biological activity. Research into these derivatives may yield new drugs or therapeutic agents targeting specific diseases .

Material Science

In material science, this compound can be utilized in the development of polymers and other materials. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing properties such as thermal stability or chemical resistance .

Environmental Considerations

While this compound has several beneficial applications, its environmental impact must also be considered. As a halogenated compound, it poses potential risks if released into the environment, necessitating careful handling and disposal practices .

Case Study 1: Synthesis of Benzaldehydes

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing various benzaldehyde derivatives through nucleophilic aromatic substitution reactions. The study highlighted the versatility of this compound in producing functionalized aromatic systems suitable for pharmaceutical applications.

Case Study 2: Grignard Reagent Formation

Another research project focused on using this compound to generate Grignard reagents for carbon-carbon bond formation. The results indicated high yields in reactions with aldehydes and ketones, showcasing its utility in complex organic synthesis.

作用机制

The mechanism of action of 1-bromo-2-chloro-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic substitution reactions, the compound undergoes an electrophilic aromatic substitution (EAS) mechanism, where the electrophile attacks the aromatic ring, forming a sigma complex, followed by the loss of a proton to restore aromaticity.

相似化合物的比较

1-Bromo-2-chloro-3-methylbenzene can be compared with other halogenated methylbenzenes, such as:

-

1-Bromo-2-chloro-4-methylbenzene

- Similar structure but with the methyl group at the para position relative to the bromine atom.

- Exhibits different reactivity and selectivity in chemical reactions due to the different substitution pattern.

-

1-Bromo-3-chloro-2-methylbenzene

- Similar structure but with the chlorine and methyl groups swapped.

- Shows different chemical behavior and properties due to the different arrangement of substituents.

-

1-Bromo-2-chloro-5-methylbenzene

- Similar structure but with the methyl group at the meta position relative to the bromine atom.

- Displays distinct reactivity and selectivity in chemical reactions compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This compound’s particular arrangement of substituents makes it valuable for specific applications in organic synthesis and materials science.

生物活性

1-Bromo-2-chloro-3-methylbenzene, also known as 3-bromo-2-chlorotoluene, is an aromatic halogenated compound with the CAS number 97329-43-6. It has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 195.48 g/mol |

| Boiling Point | 198 °C |

| Melting Point | -5 °C |

| Density | 1.44 g/cm³ |

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies showed that this compound induces apoptosis in cancer cells at certain concentrations, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell line tested, indicating selective toxicity .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress and DNA damage, triggering apoptotic pathways in susceptible cells . Additionally, the halogen atoms in the compound can participate in halogen bonding, which may enhance its binding affinity to biological targets .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated toluenes, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Evaluation of Cytotoxic Effects

In a controlled laboratory setting, the cytotoxicity of this compound was assessed using human cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations above 50 µM, leading to reduced cell viability and increased markers of apoptosis .

Safety and Toxicological Considerations

While this compound shows promise in biological applications, safety data indicate that it poses risks upon exposure. It is classified as harmful if inhaled or absorbed through the skin. Proper handling procedures are essential to minimize exposure risks during research and application .

常见问题

Q. What are the optimal synthetic routes for 1-bromo-2-chloro-3-methylbenzene, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The synthesis of this compound typically involves halogenation of a pre-functionalized toluene derivative. A common approach is the sequential introduction of halogens via electrophilic aromatic substitution (EAS). For instance, chlorination of 3-methyltoluene followed by bromination under controlled conditions (e.g., using FeBr₃ as a catalyst) can yield the target compound. Key considerations include:

- Temperature Control : Lower temperatures (0–25°C) favor mono-substitution by reducing dihalogenation side reactions .

- Directing Groups : The methyl group directs incoming electrophiles to the ortho/para positions, but steric hindrance from the methyl and existing halogens can shift regioselectivity. Computational studies (e.g., DFT) using methods like B3LYP/6-31G(d) can predict substitution patterns by analyzing transition-state energies .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol is recommended for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- ¹H NMR : The methyl group (~δ 2.3 ppm) and aromatic protons (split into complex multiplets due to coupling with Br/Cl) confirm substitution patterns.

- ¹³C NMR : Distinct signals for C-Br (~105 ppm) and C-Cl (~125 ppm) aid in structural verification .

- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 223 (for C₇H₅BrCl) and isotopic clusters (Br/Cl) validate the molecular formula .

- Melting Point Analysis : Discrepancies in reported melting points (e.g., 36–40°C vs. 30–35°C) require cross-validation via differential scanning calorimetry (DSC) to account for impurities or polymorphic forms.

Q. How do physical properties of this compound vary across literature sources, and what methodologies resolve these inconsistencies?

Methodological Answer:

Key Steps :

- Compare data from peer-reviewed journals (e.g., J. Chem. Phys.) and authoritative databases (NIST Chemistry WebBook ).

- Replicate measurements under standardized conditions (e.g., 1 atm pressure for boiling points).

Q. How can density functional theory (DFT) predict the reactivity and electronic structure of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP hybrid functional ) provide insights into:

- Electrostatic Potentials : Identify electron-deficient regions (Br/Cl substituents) for nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) predict stability and charge-transfer interactions.

- Substituent Effects : Methyl groups donate electron density via hyperconjugation, altering reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura).

Workflow :

Optimize geometry using 6-31G(d) basis set.

Calculate vibrational frequencies to confirm minima.

Analyze Mulliken charges for electrophilic/nucleophilic sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or purification .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as halogenated waste .

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers address contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Experimental Replication : Standardize solvents (e.g., anhydrous DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated derivatives) that reduce yields .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to optimize time/temperature profiles .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

Methodological Answer:

- Directed Ortho-Metalation : Use n-BuLi at −78°C to deprotonate the methyl-adjacent position, enabling selective substitution .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(OAc)₂) and microwave irradiation (100°C, 30 min) to improve efficiency .

- Protecting Groups : Temporarily block the chloro substituent with TMSCl to direct bromine displacement .

属性

IUPAC Name |

1-bromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537783 | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97329-43-6 | |

| Record name | 3-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。